molecular formula C19H22N4O2 B10918881 2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10918881
M. Wt: 338.4 g/mol
InChI Key: FBBZVCBKGXAGQW-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, a chromenone core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the chromenone core, followed by the introduction of the pyrazole ring and the amino group. The final step would involve the addition of the cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the chromenone core.

    Substitution: The cyanide group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For example, the pyrazole ring is a common motif in many drugs, suggesting possible applications in drug design.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 2-AMINO-4-(3-CYCLOPROPYL-1-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE makes it unique compared to its analogs

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-4-(3-cyclopropyl-1-methylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-19(2)6-13(24)16-14(7-19)25-18(21)11(8-20)15(16)12-9-23(3)22-17(12)10-4-5-10/h9-10,15H,4-7,21H2,1-3H3

InChI Key

FBBZVCBKGXAGQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3C4CC4)C)C(=O)C1)C

Origin of Product

United States

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